molecular formula C15H20O4 B198608 11(13)-Dehydroivaxillin CAS No. 87441-73-4

11(13)-Dehydroivaxillin

Cat. No. B198608
CAS RN: 87441-73-4
M. Wt: 264.32 g/mol
InChI Key: SSZZFAJCDFWCJW-UHFFFAOYSA-N
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Description

11(13)-Dehydroivaxillin (DVX) is a natural product derived from the fermentation of Bacillus subtilis, a Gram-positive bacterium. It is a polyether macrolide antibiotic, which has been studied for its potential therapeutic applications. As a polyether macrolide, it has a unique chemical structure and possesses a broad spectrum of antibacterial activity.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “11(13)-Dehydroivaxillin”, organized into distinct sections for clarity:

Anti-Malarial Therapy

“11(13)-Dehydroivaxillin” has been found in the herbs of Carpesium abrotanoides L and possesses promising antiplasmodial activity, which can be exploited in malaria therapy . The compound’s effectiveness against Plasmodium falciparum was demonstrated through the existence of 11(13)-dehydroivaxillin (DDV) from EtOAc extracts of C. ceruum (Compositae). Its antimalarial activity was further evaluated against Plasmodium berghei in mice .

Cancer Research: Non-Hodgkin’s Lymphoma

This compound has been identified as a potent therapeutic agent against non-Hodgkin’s lymphoma (NHL). It induces growth inhibition and apoptosis in NHL cells, affecting multiple signaling cascades. The research suggests that 11(13)-dehydroivaxillin could be a significant therapeutic agent for treating NHL .

properties

IUPAC Name

5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZZFAJCDFWCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331146
Record name 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11(13)-Dehydroivaxillin

CAS RN

87441-73-4
Record name 11,13-Dehydroeriolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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